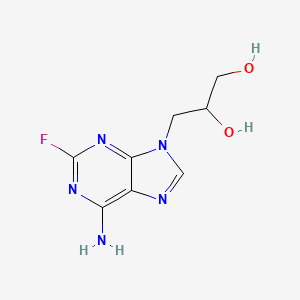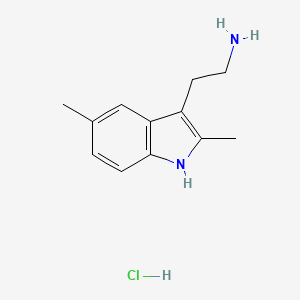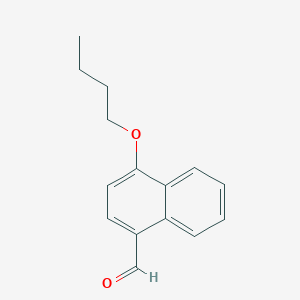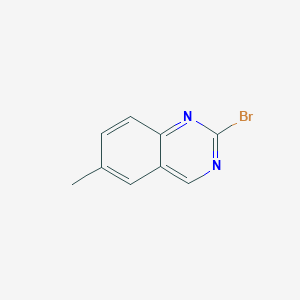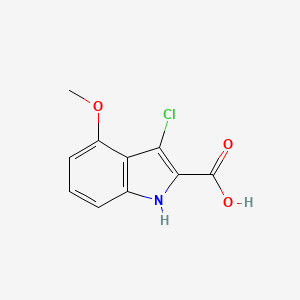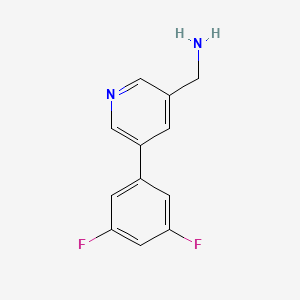
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine: is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with a methanamine group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction, where a fluorine source is used to replace hydrogen atoms on a phenyl ring.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain proteins or pathways.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Electronics: It can be utilized in the fabrication of electronic components, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
- (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the electronic effects of the fluorine atoms and their positions.
- Applications: While all these compounds may have similar applications, their efficacy and suitability for specific uses can vary, highlighting the uniqueness of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine.
Properties
CAS No. |
1346691-80-2 |
|---|---|
Molecular Formula |
C12H10F2N2 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[5-(3,5-difluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10F2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |
InChI Key |
RDVUNKYPBPTXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


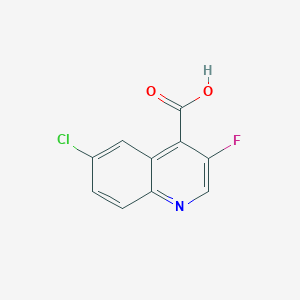
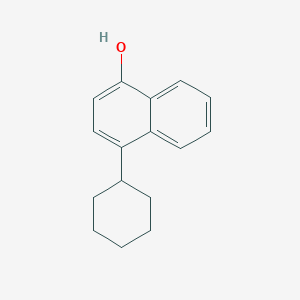


![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)

